molecular formula C15H16N4O B2700937 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide CAS No. 2309551-14-0

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2700937
CAS No.: 2309551-14-0
M. Wt: 268.32
InChI Key: BCPXOGJCMCWXQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of pyridinylboronic acids and esters, including halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthetic route for our compound would need to be investigated further based on available literature.


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including Suzuki–Miyaura coupling, where it can serve as a boron reagent . Further investigation into its reactivity and potential transformations is warranted.

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

The synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are derivatives closely related to N-((6-cyclopropylpyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide, can be achieved through homogeneous catalytic aminocarbonylation. This process involves palladium-catalysed aminocarbonylation of iodopyrazines and iodo-heteroaromatics, facilitating the production of compounds with potential biological importance (Takács et al., 2007).

Radiolabeled Compounds for PET Imaging

Radiolabeled compounds derived from the chemical structure of interest have been synthesized for potential PET imaging applications. These compounds, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are evaluated for their effectiveness in imaging the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).

Synthesis and Evaluation of Derivatives for Antitumor and Antimicrobial Activities

Research into the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyrazoles has demonstrated significant antitumor and antimicrobial activities. These derivatives showcase the versatility of the core chemical structure in developing pharmacologically active compounds (Riyadh, 2011).

Pharmacokinetic Modeling and Metabolite Analysis

Studies involving partial glucokinase activators closely related to N-((6-cyclopropylpyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide have provided insights into the pharmacokinetic modeling and metabolite analysis. This research has implications for understanding drug metabolism and disposition, aiding in the development of drugs with improved efficacy and safety profiles (Kamimura et al., 2017).

Novel Synthesis Approaches and Biological Broadcast

The research also extends to novel synthesis approaches for creating derivatives with potential biological applications. For example, ultrasound-assisted synthesis methods have been developed for the production of novel 2-amino-3-cyanopyridine derivatives, demonstrating the chemical versatility and potential for further biological exploration (Kalaria et al., 2014).

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-6-17-14(9-16-10)15(20)19-8-11-2-5-13(18-7-11)12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXOGJCMCWXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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